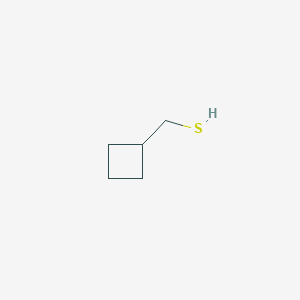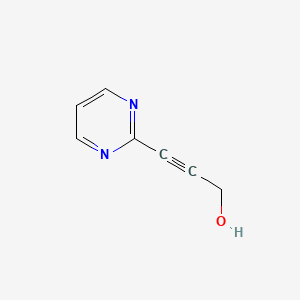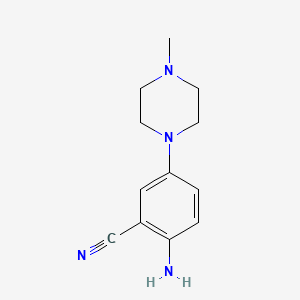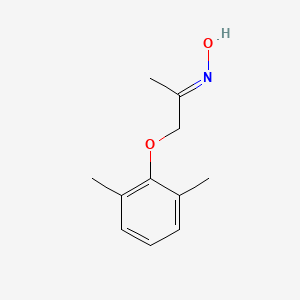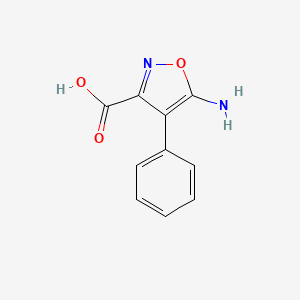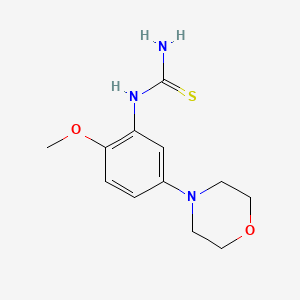
1-(2-Methoxy-5-morpholinophenyl)thiourea
Vue d'ensemble
Description
1-(2-Methoxy-5-morpholinophenyl)thiourea is a synthetic compound . It has a molecular weight of 267.35 . The IUPAC name for this compound is N-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxy-5-morpholinophenyl)thiourea is1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-(2-Methoxy-5-morpholinophenyl)thiourea is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Photoinitiators for Ultraviolet-Curable Pigmented Coatings
Copolymers containing morpholinophenyl units have been developed as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers displayed synergistic effects and were structurally characterized to understand their photoinitiation efficiency and the photochemical mechanistic aspects of these systems (Angiolini et al., 1997).
Synthesis and Biological Evaluation
Thiourea derivatives, including those with morpholinophenyl groups, have been synthesized and evaluated for their biological activities. For instance, their anti-radical scavenger properties and enzyme inhibitory activities have been assessed, showing promising antioxidant properties and moderate enzyme inhibiting activities (Raza et al., 2022).
Biodegradable Polyesteramides
Research into morpholine derivatives has also extended into the synthesis of biodegradable polyesteramides with pendant functional groups. These studies focus on developing materials with potential applications in biomedicine and biotechnology (Veld et al., 1992).
Antimicrobial Evaluation
Novel thiourea derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria. This research highlights the potential of morpholinophenyl compounds in developing new antimicrobial agents (Nagaraj et al., 2014).
Structural Characterization
Detailed structural characterization of cinnamoyl thiourea derivatives, including those with morpholinophenyl groups, has been conducted. This research provides insights into the molecular structure and potential applications of these compounds in various fields (Hassan et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(2-methoxy-5-morpholin-4-ylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-3-2-9(8-10(11)14-12(13)18)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H3,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJPPOEVGOZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-morpholinophenyl)thiourea | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

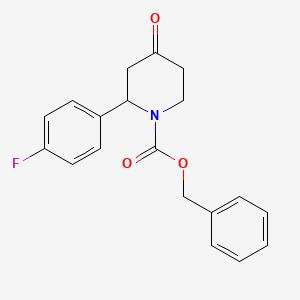
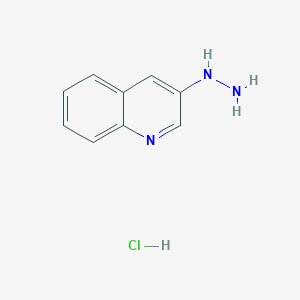
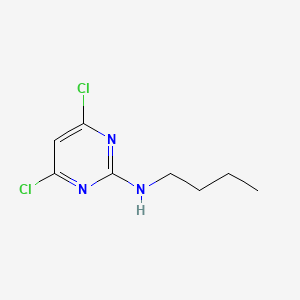
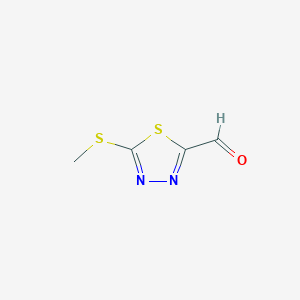
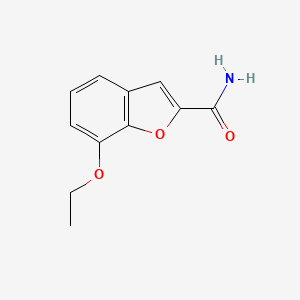

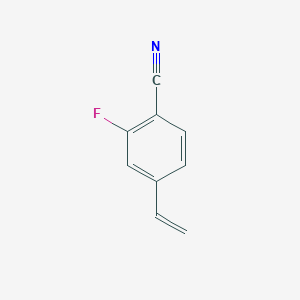
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1646439.png)
